1,4-Phenylenediacetic acid

Übersicht

Beschreibung

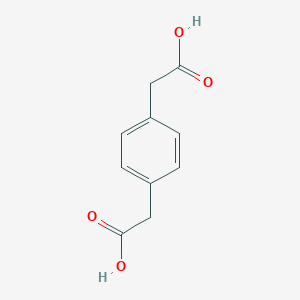

1,4-Phenylenediacetic Acid: is an organic compound with the molecular formula C10H10O4 . . This compound is characterized by its two acetic acid groups attached to a benzene ring at the para positions. It is a white to pale yellow powder that is slightly soluble in water .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1,4-Phenylendiessigsäure kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Oxidation von p-Xylol mit Kaliumpermanganat in einem alkalischen Medium . Eine andere Methode umfasst die Hydrolyse von 1,4-Bis(chlormethyl)benzol in Gegenwart einer starken Base .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird 1,4-Phenylendiessigsäure typischerweise durch die katalytische Oxidation von p-Xylol hergestellt. Dieser Prozess beinhaltet die Verwendung eines Katalysators wie Kobalt- oder Mangansalze in Gegenwart von Luft oder Sauerstoff bei erhöhten Temperaturen .

Analyse Chemischer Reaktionen

Coordination Chemistry and Metal Complex Formation

1,4-PDA acts as a flexible ligand due to its two carboxylate groups, enabling diverse coordination modes with transition metals:

Table 1: Representative Metal Complexes of 1,4-PDA

Synthetic Routes to 1,4-PDA

1,4-PDA is synthesized via carbonylation and hydrolysis:

Supramolecular Assembly

1,4-PDA forms hydrogen-bonded networks with nitrogen donors:

Key Interactions:

-

O–H···N Hydrogen Bonds : Links 1,4-PDA and 4,4′-bipyridine into 1D chains .

-

C–H···O Interactions : Stabilizes 2D layers (C···O distance: 2.45–2.50 Å) .

Example : Co-crystallization with 4,4′-bipyridine yields a 1:1 co-crystal with alternating acid-base motifs, confirmed by single-crystal XRD .

Table 3: Catalytic Performance of Co(II) MOFs

| MOF | Reaction | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| [Co(phda)(bpa)] | Epoxidation of alkenes | TBHP, 80°C, 12 hr | >85% | |

| [Co(phda)(bpp)] | Photocatalytic MB degradation | UV light, 6 hr | 95% degradation |

-

Mechanism : Co(II) centers activate oxidants (e.g., tert-butyl hydroperoxide) for epoxidation via radical pathways .

Conformational Flexibility in Coordination Polymers

The carboxylate groups of 1,4-PDA adopt cis or trans conformations depending on reaction conditions:

Table 4: Conformational Control in Zn(II) Complexes

| Complex | Conformation | Structure Type | Synthesis Conditions | Reference |

|---|---|---|---|---|

| Zn(trans-pda) | trans | 3D network | Room temperature, pH 7 | |

| [Zn(cis-pda)(bipy)] | cis | 2D layer | Hydrothermal, 120°C |

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

1,4-Phenylenediacetic acid is frequently used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions is leveraged in the synthesis of various coordination compounds.

Case Study: Metal-Organic Frameworks (MOFs)

Recent studies have demonstrated the use of PDA in the synthesis of MOFs, which are materials characterized by their porous structure and high surface area. For example:

- Ga-MIL-53 Framework: A study reported the synthesis of a Ga-MIL-53-type framework using 1,4-phenylenediacetate, which exhibited notable flexibility upon hydration and dehydration cycles. This framework demonstrated potential for gas adsorption applications due to its tunable porosity .

| Compound | Structure Type | Flexibility | Application |

|---|---|---|---|

| Ga-MIL-53-PDA | 3D porous framework | Subtle flexibility | Gas adsorption |

Fluorescent Probes

The fluorescent properties of this compound allow its application in the development of fluorescent probes. These probes are essential in biological imaging and sensing applications.

Application Example

This compound is utilized in the preparation of fluorescent whitening agents. Its fluorescence can be exploited to enhance the visibility of certain materials under UV light, making it valuable in textile and polymer industries .

Pharmaceutical Intermediates

In pharmaceutical chemistry, PDA serves as an intermediate for various drug compounds. Its structural features facilitate modifications that lead to biologically active molecules.

Research Insights

Research indicates that derivatives of this compound can exhibit anti-inflammatory and analgesic properties, thus highlighting its potential in drug development .

Thermal Stability Studies

The thermal stability of coordination compounds involving PDA has been extensively studied. For instance, complexes formed with zinc ions exhibit high thermal stability with decomposition temperatures exceeding 355 °C . This property is crucial for applications requiring materials that can withstand elevated temperatures.

Thermal Decomposition Data

| Complex | Decomposition Temperature (°C) | Stability |

|---|---|---|

| [Zn(L)(pphda)] | >355 | High |

Wirkmechanismus

The mechanism of action of 1,4-Phenylenediacetic Acid involves its ability to act as a ligand in coordination chemistry. It can form complexes with metal ions, which can then participate in various chemical reactions. The carboxylic acid groups on the compound can donate electrons to metal ions, forming stable coordination complexes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 1,3-Phenylendiessigsäure

- 1,2-Phenylendiessigsäure

- Terephthalsäure

- Isophthalsäure

Vergleich: 1,4-Phenylendiessigsäure ist aufgrund ihres para-Substitutionsschemas am Benzolring einzigartig, was sich auf seine chemische Reaktivität und seine physikalischen Eigenschaften auswirkt. Im Vergleich zu 1,3-Phenylendiessigsäure und 1,2-Phenylendiessigsäure ermöglicht die para-Substitution symmetrischere Koordinationskomplexe . Terephthalsäure und Isophthalsäure hingegen haben unterschiedliche Substitutionsschemata und werden hauptsächlich bei der Herstellung von Polyestern verwendet .

Biologische Aktivität

1,4-Phenylenediacetic acid (PDA) is an organic compound with the formula CHO. It has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of PDA, focusing on its synthesis, applications, and mechanisms of action.

This compound is a diacid derivative of phenylenedicarboxylic acid. It can be synthesized through various methods, including:

- Direct synthesis from phthalic anhydride : Reacting phthalic anhydride with acetic acid under controlled conditions.

- Metal-organic frameworks (MOFs) : PDA serves as a linker in the synthesis of MOFs, which have applications in gas storage and separation due to their porous nature .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it can form coordination complexes with metal ions, which may enhance its biological activity. For instance:

- Metal Complexes : PDA has been used to synthesize metal complexes that exhibit significant cytotoxic effects against various cancer cell lines. For example, a study found that manganese(II) complexes derived from PDA showed promising anticancer activity by inducing apoptosis in cancer cells .

Antioxidant Activity

PDA has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. The mechanism involves scavenging free radicals and reducing oxidative damage in biological systems. This property is particularly relevant in the context of preventing diseases associated with oxidative stress, such as cancer and cardiovascular diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Coordination Chemistry : PDA forms stable coordination complexes with transition metals, enhancing its solubility and bioavailability. These complexes can interact with biological macromolecules, leading to altered cellular functions .

- Cellular Uptake : Studies suggest that PDA and its metal complexes are readily taken up by cells, facilitating their therapeutic effects. The cellular uptake is often enhanced by the lipophilic nature of the compounds formed .

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of metal-PDA complexes on human lung cancer cells (NCI-H522). The results indicated that these complexes significantly inhibited cell proliferation compared to free PDA .

- Antioxidant Effects : In vitro assays demonstrated that PDA exhibited a dose-dependent increase in antioxidant activity, effectively reducing lipid peroxidation in cultured cells .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-[4-(carboxymethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)5-7-1-2-8(4-3-7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWIPPZWFZGHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223481 | |

| Record name | p-Phenylenediacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7325-46-4 | |

| Record name | 1,4-Benzenediacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7325-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenylenediacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007325464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phenylenediacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylenediacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.